2-(2-chlorophénoxy)-N'-hydroxyethanimidamide

Vue d'ensemble

Description

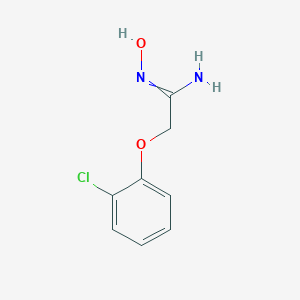

2-(2-Chlorophenoxy)-N’-hydroxyacetimidamide is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorophenyl group attached to a phenoxy moiety, which is further connected to a hydroxyacetimidamide group

Applications De Recherche Scientifique

2-(2-Chlorophenoxy)-N’-hydroxyacetimidamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures have been found to target enzymes like glucokinase and TMEM206 , a transient receptor potential melastatin 4 channel .

Mode of Action

Based on the mode of action of structurally similar compounds, it could potentially interact with its targets to modulate their activity .

Biochemical Pathways

Compounds with similar structures have been found to affect pathways related to glucose homeostasis and ion transport .

Pharmacokinetics

It’s worth noting that structurally similar compounds have been found to have good oral bioavailability .

Result of Action

Based on the effects of structurally similar compounds, it could potentially modulate cellular processes related to glucose homeostasis and ion transport .

Action Environment

The action, efficacy, and stability of 2-(2-chlorophenoxy)-N’-hydroxyethanimidamide can be influenced by various environmental factors. For instance, the presence of other chemicals, pH, temperature, and biological factors can all potentially impact the compound’s action .

Analyse Biochimique

Biochemical Properties

It is known that the compound can interact with various enzymes and proteins, potentially influencing their function . The nature of these interactions is likely dependent on the specific molecular structure of 2-(2-Chlorophenoxy)-N’-hydroxyethanimidamide, which allows it to bind to or influence the activity of these biomolecules .

Cellular Effects

Some studies suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently limited information available on the effects of different dosages of 2-(2-Chlorophenoxy)-N’-hydroxyethanimidamide in animal models

Metabolic Pathways

It is possible that the compound interacts with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels

Transport and Distribution

It is possible that the compound interacts with specific transporters or binding proteins, influencing its localization or accumulation

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N’-hydroxyacetimidamide typically involves the reaction of 2-chlorophenol with chloroacetonitrile to form 2-(2-chlorophenoxy)acetonitrile. This intermediate is then subjected to hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to yield the final product. The reaction conditions generally include:

Temperature: 50-70°C

Solvent: Ethanol or methanol

Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of 2-(2-Chlorophenoxy)-N’-hydroxyacetimidamide follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Continuous stirred-tank reactors (CSTR) or batch reactors

Purification: Crystallization or recrystallization from suitable solvents

Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purity and structural confirmation

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Chlorophenoxy)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oximes or nitriles.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol

Substitution: Sodium hydroxide in aqueous medium, potassium carbonate in organic solvents

Major Products Formed

Oxidation: Oximes, nitriles

Reduction: Amines, alcohols

Substitution: Substituted phenoxy derivatives

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-Chlorophenoxy)acetic acid

- 2-(2-Chlorophenoxy)ethanol

- 2-(2-Chlorophenoxy)acetamide

Uniqueness

2-(2-Chlorophenoxy)-N’-hydroxyacetimidamide is unique due to its specific structural features, such as the presence of both a chlorophenyl and a hydroxyacetimidamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

2-(2-chlorophenoxy)-N'-hydroxyethanimidamide is a phenoxy compound that has garnered attention for its potential biological activities. Its structure includes a chlorophenyl group linked to a hydroxyethanimidamide moiety, which suggests possible interactions with various biological pathways. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential applications in medicine and agriculture.

The compound is characterized by its unique chemical structure, which allows it to interact with specific enzymes and proteins. Similar compounds have been shown to target glucokinase, an enzyme involved in glucose metabolism, suggesting that 2-(2-chlorophenoxy)-N'-hydroxyethanimidamide may influence glucose homeostasis.

- Target Interactions : The compound may interact with biomolecules through binding interactions, potentially inhibiting or activating enzyme functions.

- Biochemical Pathways : It is speculated that the compound can modulate pathways related to cellular metabolism and signaling.

- Environmental Factors : The efficacy of the compound can be influenced by external conditions such as pH, temperature, and the presence of other chemicals.

Biological Activity

Research indicates that 2-(2-chlorophenoxy)-N'-hydroxyethanimidamide exhibits several biological activities:

Antimicrobial Properties

Studies have shown that related compounds possess antimicrobial properties. For instance, compounds with similar structures have been tested against various pathogens, demonstrating moderate to high activity against fungi and bacteria .

Antifungal Activity

Preliminary data suggest that this compound may exhibit antifungal properties. In comparative studies, similar phenoxy compounds have shown effective inhibition rates against phytopathogenic fungi such as Fusarium oxysporum and Botrytis cinerea .

Case Studies

- Antifungal Testing : In one study, structurally similar compounds demonstrated inhibition rates ranging from 40% to over 80% against various fungal strains. The results indicated a promising potential for 2-(2-chlorophenoxy)-N'-hydroxyethanimidamide as an antifungal agent .

- Enzyme Interaction Studies : Another investigation focused on the interaction of phenoxy compounds with glucokinase. The findings suggested that these interactions could lead to modulation of glucose metabolism, making them potential candidates for diabetes management.

Pharmacokinetics

The pharmacokinetic properties of similar compounds suggest good oral bioavailability and rapid metabolism. Understanding these aspects will be crucial for developing therapeutic applications.

Comparative Analysis with Similar Compounds

A comparison table highlights key differences between 2-(2-chlorophenoxy)-N'-hydroxyethanimidamide and other related phenoxy compounds:

| Compound Name | Antimicrobial Activity | Target Enzyme | Unique Features |

|---|---|---|---|

| 2-(2-Chlorophenoxy)acetic acid | Moderate | None specified | Simple acetic acid derivative |

| 2-(2-Chlorophenoxy)ethanol | Low | None specified | Alcohol functional group |

| 2-(2-Chlorophenoxy)-N'-hydroxyethanimidamide | Moderate to High | Glucokinase | Hydroxyethanimidamide moiety |

Propriétés

IUPAC Name |

2-(2-chlorophenoxy)-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOSJMHHYUKPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=NO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)OC/C(=N/O)/N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938641 | |

| Record name | (2-Chlorophenoxy)-N-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-80-9 | |

| Record name | 2-(2-Chlorophenoxy)-N-hydroxyethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlorophenoxy)-N-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.